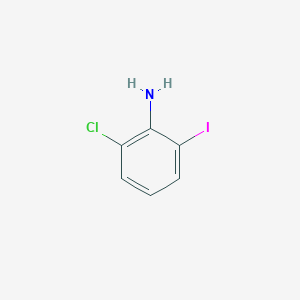

2-Chloro-6-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFIHWOTCWJTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529213 | |

| Record name | 2-Chloro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84483-28-3 | |

| Record name | 2-Chloro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-6-iodoaniline, a key building block in modern organic synthesis. The presence of three distinct functional groups—an amine, a chloro group, and a highly reactive iodo group—on the aniline (B41778) scaffold makes it a versatile precursor for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This document details the physical and chemical properties of this compound, with a focus on its chemoselective reactivity in various cross-coupling and substitution reactions. Detailed experimental protocols for key transformations, quantitative data on reaction yields, and visualizations of reaction mechanisms and workflows are provided to serve as a practical resource for laboratory scientists.

Introduction

This compound (CAS No: 84483-28-3) is a disubstituted aniline derivative that has garnered significant interest as a synthetic intermediate.[1] Its utility stems from the differential reactivity of the two halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine bond. This inherent chemoselectivity allows for the selective functionalization at the 2-position, leaving the chloro group at the 6-position available for subsequent transformations. This guide explores the synthetic utility of this compound in a range of important organic reactions.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | [1] |

| Appearance | White to off-white or yellow solid | |

| Melting Point | 66-68 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like CDCl₃, ethyl acetate (B1210297), and petroleum ether. | |

| CAS Number | 84483-28-3 | [1] |

Table 2: Spectroscopic Data for this compound

| Type | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.54 (dd, J = 8.0, 1.6 Hz, 1H), 7.23 (dd, J = 8.0, 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H) | |

| ¹³C NMR | (100 MHz, CDCl₃): δ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6 | |

| HRMS (ESI) | [C₆H₅ClIN+H]⁺: Calculated: 253.9233, Found: 253.9220 |

Synthesis of this compound

A common method for the synthesis of this compound involves the iodination of 2-chloroaniline (B154045). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloroaniline

-

Iodine monochloride (ICl)

-

Acetic acid

-

Sodium sulfite (B76179)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.05 eq) in acetic acid dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Pour the reaction mixture into an aqueous solution of sodium sulfite to quench any unreacted iodine.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is significantly less reactive under these conditions, allowing for selective functionalization.

Caption: Key reactions of this compound.

Chemoselectivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is much more facile for the C-I bond than for the C-Cl bond. This allows for selective transformations at the iodo-substituted position.

Caption: Chemoselectivity in oxidative addition.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds. This compound readily couples with a variety of boronic acids and their derivatives.

Table 3: Representative Suzuki Coupling Reactions of this compound

| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | >90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 85-95 |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 80-90 |

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Add degassed toluene and water (4:1 mixture).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl product.

Caption: Simplified Suzuki coupling catalytic cycle.

Heck Coupling

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. This compound undergoes Heck coupling with various alkenes, typically at the C-I position.

Table 4: Representative Heck Coupling Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Ethyl acrylate (B77674) | Pd(OAc)₂ | Et₃N | DMF | 100 | 85-95 |

| Styrene | Pd(PPh₃)₄ | NaOAc | DMA | 120 | 80-90 |

| Acrylonitrile | Pd/C | Et₃N | Acetonitrile | 80 | >90 |

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), ethyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), and triethylamine (2.0 eq) in DMF.

-

Degas the mixture with argon for 15 minutes.

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Simplified Heck coupling catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Table 5: Representative Sonogashira Coupling Reactions of this compound

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 80 | 80-90 |

| 1-Heptyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Toluene | 100 | 75-85 |

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed THF and triethylamine.

-

Add phenylacetylene (1.2 eq) dropwise.

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Cool to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate, then purify by column chromatography.

Caption: Simplified Sonogashira coupling catalytic cycle.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. This compound can act as the aryl halide partner in this reaction.

Table 6: Representative Buchwald-Hartwig Amination Reactions of this compound

| Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine (B109124) | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 80-90 |

| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-85 |

| Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 | 85-95 |

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Add this compound (1.0 eq) and toluene.

-

Add morpholine (1.2 eq).

-

Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography.

Caption: Simplified Buchwald-Hartwig amination cycle.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds. While generally requiring harsher conditions than palladium-catalyzed reactions, it offers an alternative synthetic route.

Table 7: Representative Ullmann Condensation Reactions of this compound

| Nucleophile | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenol (B47542) | CuI | Phenanthroline | K₂CO₃ | DMF | 140 | 60-70 |

| Aniline | Cu₂O | DMEDA | Cs₂CO₃ | NMP | 150 | 55-65 |

Materials:

-

This compound

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a sealed tube, add this compound (1.0 eq), phenol (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Add DMF and degas with argon.

-

Seal the tube and heat to 140 °C for 24 hours.

-

Cool to room temperature and dilute with ethyl acetate.

-

Filter through Celite and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated aryl halides, nucleophilic aromatic substitution can occur under forcing conditions or with very strong nucleophiles. The electron-withdrawing inductive effect of the halogens and the amino group can facilitate this reaction to some extent.

Table 8: Representative Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Conditions | Solvent | Temp (°C) | Product |

| NaOMe | High pressure | Methanol | 150 | 2-Chloro-6-methoxyaniline |

| Piperidine | Excess nucleophile | NMP | 180 | N-(2-chloro-6-iodophenyl)piperidine |

Materials:

-

This compound

-

Sodium methoxide (B1231860) (NaOMe)

-

Methanol

-

High-pressure reaction vessel

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in methanol.

-

Add sodium methoxide (2.0 eq).

-

Seal the vessel and heat to 150 °C for 24 hours.

-

Cool the reaction to room temperature and carefully vent the vessel.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its defining feature is the chemoselective reactivity of the carbon-iodine bond in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the selective introduction of a diverse range of substituents at the 2-position, while the less reactive chloro group remains for potential further functionalization. While Ullmann condensation and nucleophilic aromatic substitution are also possible, they typically require more forcing conditions. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in the design and execution of complex synthetic strategies, particularly in the development of novel pharmaceuticals and functional materials.

References

Technical Guide: 2-Chloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and characterization of 2-Chloro-6-iodoaniline, a key intermediate in the pharmaceutical and agrochemical industries.

Core Chemical Data

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring chlorine, iodine, and an amino group on a benzene (B151609) ring, offers multiple reaction sites for the construction of more complex molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClIN | [1][2] |

| Molecular Weight | 253.47 g/mol | [1][2] |

| CAS Number | 84483-28-3 | [1][2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 66-67 °C | [1] |

| InChI Key | UTFIHWOTCWJTGT-UHFFFAOYSA-N | |

| SMILES | NC1=C(I)C=CC=C1Cl |

Synthesis and Purification

A common method for the synthesis of this compound is through the decarboxylative iodination of the corresponding anthranilic acid. This approach offers a transition-metal-free and base-free route to the desired product.

Experimental Protocol: Synthesis via Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.

Materials:

-

2-amino-3-chlorobenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

1,1-Diphenylethylene

-

Acetonitrile (B52724) (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

To a 50 mL glass liner within an autoclave, add 2-amino-3-chlorobenzoic acid (1.0 mmol), I₂ (0.5 equiv.), KI (0.6 equiv.), and 1,1-Diphenylethylene (2.0 equiv.).

-

Add 10 mL of acetonitrile (CH₃CN) to the vessel.

-

Purge the autoclave with oxygen (O₂) by three cycles of pressurization and venting.

-

Pressurize the autoclave with O₂ to 10 bar.

-

Stir the reaction mixture at 160 °C for 2 hours in a heating mantle.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Transfer the reaction mixture to a round bottom flask and add silica gel.

-

Evaporate the volatiles under vacuum.

Experimental Protocol: Purification by Flash Column Chromatography

Procedure:

-

The crude product adsorbed on silica gel is loaded onto a flash chromatography column packed with silica gel.

-

The product is eluted using a solvent system of ethyl acetate and petroleum ether. A typical solvent ratio for elution is 1:50 (v/v) of ethyl acetate to petroleum ether.[3]

-

Collect the fractions containing the purified product.

-

Combine the relevant fractions and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.[3]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 7.23 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6[3] |

| HRMS (ESI) | Calculated for [C₆H₅ClIN+H]⁺: 253.9233, Found: 253.9220[3] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

The Strategic Utility of 2-Chloro-6-iodoaniline in the Synthesis of Complex Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-iodoaniline is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique trifecta of reactive sites—an amino group, a chloro substituent, and a highly reactive iodo group—offers a powerful platform for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The strategic placement of these functional groups allows for a range of selective transformations, making it a valuable precursor for the synthesis of bioactive heterocycles and other intricate organic molecules. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the synthesis of key intermediates for targeted therapies and outlining detailed experimental protocols for its utilization.

Core Properties and Reactivity

This compound is a solid at room temperature with a melting point of 68 °C. Its molecular structure presents a unique combination of functionalities that dictate its reactivity and synthetic utility.

| Property | Value |

| Molecular Formula | C₆H₅ClIN |

| Molecular Weight | 253.47 g/mol |

| CAS Number | 84483-28-3 |

| Appearance | Yellow solid |

| Melting Point | 68 °C |

The key to its utility lies in the differential reactivity of its substituents. The iodo group is the most labile, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The chloro group is less reactive, allowing for sequential functionalization. The amino group can be readily acylated, alkylated, or diazotized to introduce further diversity into the molecular scaffold.

Application in the Synthesis of Bioactive Molecules

While direct, multi-step syntheses of marketed drugs starting from this compound are not prominently featured in publicly available literature, its structural motifs are present in key intermediates for various therapeutic agents. A significant application lies in its potential use in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For instance, the core structure of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-MET inhibitor, features a 2,6-disubstituted aniline (B41778) derivative. While the exact commercial synthesis of Crizotinib may vary, the strategic use of precursors like this compound in analogous synthetic strategies is a key concept in medicinal chemistry.

One of the pivotal reactions for constructing the core of many kinase inhibitors is the formation of a diaryl ether linkage. The Ullmann condensation is a classic and effective method for achieving this transformation.

Illustrative Synthetic Application: Ullmann Condensation for Diaryl Ether Synthesis

A crucial step in the synthesis of many bioactive diaryl ethers is the copper-catalyzed coupling of an aryl halide with a phenol. This compound, with its reactive iodine, is an excellent candidate for this transformation. The following section details a representative experimental protocol for an Ullmann-type reaction.

Experimental Protocol: Synthesis of 2-Chloro-6-(4-nitrophenoxy)aniline

This protocol describes the synthesis of a diaryl ether intermediate, which is a common structural motif in various pharmacologically active compounds.

Reaction Scheme:

A representative Ullmann condensation reaction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 253.47 | 1.0 g | 3.95 |

| 4-Nitrophenol | 139.11 | 0.60 g | 4.34 |

| Copper(I) iodide (CuI) | 190.45 | 0.075 g | 0.395 |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.09 g | 7.90 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.95 mmol), 4-nitrophenol (0.60 g, 4.34 mmol), copper(I) iodide (0.075 g, 0.395 mmol), and potassium carbonate (1.09 g, 7.90 mmol).

-

Add N,N-dimethylformamide (20 mL) to the flask.

-

Heat the reaction mixture to 140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired product, 2-chloro-6-(4-nitrophenoxy)aniline.

Expected Outcome:

The reaction is expected to yield the diaryl ether product in moderate to good yields, which can then be used in subsequent synthetic steps, such as the introduction of further diversity at the amino or chloro positions.

Logical Workflow for Synthetic Application

The following diagram illustrates a logical workflow for the utilization of this compound in a multi-step synthesis of a hypothetical bioactive molecule.

Synthetic workflow starting from this compound.

This workflow highlights the strategic, stepwise functionalization of this compound, leveraging the differential reactivity of its halogen substituents and the versatility of the amino group to build molecular complexity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique substitution pattern allows for a range of selective chemical transformations, enabling the efficient construction of complex molecular scaffolds. The ability to perform sequential cross-coupling and substitution reactions makes it an important tool for medicinal chemists and drug development professionals in the quest for novel and effective therapeutics. Further exploration of its reactivity and application in the synthesis of diverse molecular targets will undoubtedly continue to be a fruitful area of research.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-iodoaniline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No: 84483-28-3), a key intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols to support its application in research and development.

Core Chemical Properties

This compound is an organic compound featuring a benzene (B151609) ring substituted with an amino group, a chlorine atom, and an iodine atom at the ortho positions relative to the amino group.[1] This specific arrangement of functional groups significantly influences its chemical behavior and utility as a versatile building block in organic synthesis.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. The compound is a solid at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 84483-28-3 | [2] |

| Molecular Formula | C₆H₅ClIN | [1][2] |

| Molecular Weight | 253.47 g/mol | [1][2] |

| Appearance | Light brown to brown or yellow solid | [3][4] |

| Melting Point | 66-68°C | [1][3][4] |

| Boiling Point | 273.1 ± 25.0 °C (Predicted) | [4] |

| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.59 ± 0.10 (Predicted) | [4] |

| Storage | Sealed in a dry, dark place at room temperature | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks / Signals | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (dd, J = 8.0, 1.6 Hz, 1H), 7.23 (dd, J = 8.0, 1.6 Hz, 1H), 6.41 (t, J = 8.4 Hz, 1H), 4.53 (s, 2H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 143.5, 137.6, 129.7, 120.0, 118.0, 83.6 | [3] |

| HRMS (ESI) | Calculated for [C₆H₅ClIN+H]⁺: 253.9233, Found: 253.9220 | [3] |

Reactivity and Applications

The unique substitution pattern of this compound provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.

-

Cross-Coupling Reactions: The highly reactive iodine atom is readily displaced, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse carbon-based substituents.[1]

-

Amine Group Derivatization: The primary amine group can undergo a wide range of transformations, including acylation, alkylation, and diazotization, to introduce different functional groups or to be converted into other functionalities.[1]

-

Pharmaceutical and Agrochemical Synthesis: Due to its versatile reactivity, this compound serves as a foundational molecule for constructing more complex structures found in pharmaceuticals and agrochemicals.[1] It is a precursor for synthesizing compounds like 4-functionalized-1H-indoles.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol: Decarboxylative Iodination

A practical, transition-metal-free synthesis of this compound can be achieved through the decarboxylative iodination of 2-amino-3-chlorobenzoic acid.[3]

Materials:

-

2-amino-3-chlorobenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (B52724) (CH₃CN)

-

Oxygen (O₂)

Procedure:

-

To a high-pressure stainless-steel reactor, add 2-amino-3-chlorobenzoic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

-

Add 10 mL of acetonitrile as the solvent.

-

Purge the reactor with oxygen gas three times and then pressurize with 1 atm of oxygen.

-

Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reactor, vent the oxygen, and concentrate the mixture under reduced pressure.

-

Purify the crude product using flash column chromatography on silica (B1680970) gel.

Purification:

-

Technique: Flash column chromatography.[3]

-

Stationary Phase: Silica gel.

-

Mobile Phase: Ethyl acetate/petroleum ether (1:50 v/v).[3]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Use tetramethylsilane (B1202638) (TMS) as the internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence.

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol (B129727) or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and potentially H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled).[2][5]

-

Signal Word: Danger.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated area or fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

References

Technical Guide: Physical Properties of 2-Chloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its specific substitution pattern, featuring a chlorine atom and an iodine atom ortho to the amino group, imparts distinct reactivity, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is essential for its effective handling, storage, and application in synthetic chemistry. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, details the experimental protocols for their determination, and presents a visual representation of its synthesis workflow.

Chemical and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the tables below.

Table 1: General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 84483-28-3 | [1] |

| Molecular Formula | C₆H₅ClIN | [1][2] |

| Molecular Weight | 253.47 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 66-68 °C | [1][3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents like ethyl acetate (B1210297) and petroleum ether; sparingly soluble in water. | [3][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Table 3: NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity & Coupling Constant (J) / Hz |

| ¹H NMR (400 MHz) | 7.54 | dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz (1H) |

| 7.23 | dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz (1H) | |

| 6.41 | t, J = 8.4 Hz (1H) | |

| 4.53 | s (2H, -NH₂) | |

| ¹³C NMR (100 MHz) | 143.5 | |

| 137.6 | ||

| 129.7 | ||

| 120.0 | ||

| 118.0 | ||

| 83.6 | ||

| Source:[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of the physical properties of a compound.

Melting Point Determination

The melting point of this compound was determined using a micro melting point apparatus.[3]

General Protocol:

-

A small amount of the purified solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded as the melting point range.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[3]

General Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of CDCl₃. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium (B1214612) signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include an appropriate spectral width, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent signal.

Synthesis Workflow

This compound can be synthesized via a transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.[3] The general workflow for this synthesis and subsequent purification is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

References

2-Chloro-6-iodoaniline: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and hazards associated with 2-Chloro-6-iodoaniline. Due to the limited availability of specific toxicological data for this compound, information from the closely related and structurally similar compound, 2-chloroaniline, is used as a surrogate for quantitative hazard assessment and is duly noted. This guide is intended for use by professionals in research and development who are trained in handling hazardous materials.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data for this compound and similar haloanilines.

GHS Pictograms:

[1]

Signal Word: Danger [1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P361: Take off immediately all contaminated clothing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Table 1: Acute Toxicity Data for 2-Chloroaniline

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 1016 mg/kg bw | |

| Oral | Mouse | LD50 | 256 mg/kg bw | [1] |

| Dermal | Rat | LD50 | 1000 mg/kg bw | [2] |

| Dermal | Rabbit | LD50 | >200 mg/kg bw | [2] |

| Inhalation (aerosol) | Rat | LC50 (4h) | 4.2 - 6.1 mg/L air | |

| Inhalation (vapor) | Rat | LC50 (4h) | >4.406 mg/L air |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Mechanism of Toxicity

The primary mechanism of toxicity for chloroanilines is the induction of methemoglobinemia .[3][4][5] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to cyanosis (a bluish discoloration of the skin and mucous membranes) and, in severe cases, can result in life-threatening hypoxia.[3][4][5]

The metabolic activation of chloroanilines is a key step in their toxicity. Cytochrome P450 enzymes in the liver can metabolize these compounds to reactive intermediates, such as hydroxylamines and nitroso compounds, which are potent oxidizing agents that drive the formation of methemoglobin.[6][7]

Experimental Protocols

Standardized protocols for assessing the toxicity of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). For in vitro cytotoxicity assessment, common methods include the MTT and LDH assays.

Acute Toxicity Testing (OECD Guidelines)

Table 2: Relevant OECD Guidelines for Acute Toxicity Testing

| Guideline No. | Test | Principle |

| OECD 423 | Acute Oral Toxicity – Acute Toxic Class Method | A stepwise procedure with the use of a minimum number of animals per step to classify a substance into one of a series of toxicity classes.[8][9][10][11][12] |

| OECD 402 | Acute Dermal Toxicity | A substance is applied to the skin of experimental animals in graduated doses to determine the toxic effects.[13][14][15][16][17] |

| OECD 403 | Acute Inhalation Toxicity | Animals are exposed to the substance via inhalation for a defined period to determine the concentration that causes mortality.[18][19][20][21][22] |

In Vitro Cytotoxicity Assays

4.2.1. MTT Assay Protocol (General)

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[23][24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24] Cell viability is proportional to the absorbance.

4.2.2. LDH Cytotoxicity Assay Protocol (General)

This assay quantifies cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

-

Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.[26][27]

-

Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[27][28]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[27][29] The amount of LDH released is proportional to the number of dead cells.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the solid form or when ventilation is inadequate.

5.2. Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid creating dust.

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

5.3. First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[30]

-

If on Skin: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[30]

5.4. Disposal

Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Emergency Response Workflow

The following diagram outlines a logical workflow for responding to an accidental exposure to this compound.

This guide provides a summary of the available safety and hazard information for this compound. It is crucial for all personnel handling this compound to be thoroughly familiar with its potential hazards and to implement all necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature | Semantic Scholar [semanticscholar.org]

- 6. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. scribd.com [scribd.com]

- 11. search.library.doc.gov [search.library.doc.gov]

- 12. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 13. oecd.org [oecd.org]

- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 15. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 16. nucro-technics.com [nucro-technics.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. eurolab.net [eurolab.net]

- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 21. oecd.org [oecd.org]

- 22. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. LDH cytotoxicity assay [protocols.io]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. scientificlabs.co.uk [scientificlabs.co.uk]

- 29. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 30. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Halogenated Anilines: Synthesis, Reactivity, Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are a pivotal class of aromatic compounds characterized by an aniline (B41778) core substituted with one or more halogen atoms. The nature, number, and position of these halogen substituents profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This versatility makes them indispensable building blocks in a wide array of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. However, their widespread use and potential for environmental dissemination necessitate a thorough understanding of their toxicological profiles. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, applications in drug development, and toxicity of halogenated anilines, with a focus on providing practical data and methodologies for researchers in the field.

Physicochemical Properties of Halogenated Anilines

The introduction of halogens onto the aniline ring systematically modifies its electronic and steric properties. Electronegativity increases from iodine to fluorine, while atomic size and polarizability increase down the group. These trends directly impact properties such as melting point, boiling point, acidity (pKa of the anilinium ion), and lipophilicity (LogP). The following tables summarize key physicochemical data for a range of mono-, di-, and tri-halogenated anilines, providing a valuable resource for predicting their behavior in both chemical and biological systems.

Table 1: Physicochemical Properties of Monohalogenated Anilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | LogP |

| 2-Fluoroaniline | 348-54-9 | C₆H₆FN | 111.12 | -29 | 182-183 | 3.2 | 1.15[1] |

| 3-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | -2 | 186 | 3.5 | 1.15 |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | -1.9 | 187 | 4.65[1] | 1.15[1] |

| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | 127.57 | -14 | 208.8 | 2.65 | 1.9 |

| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | -10 | 230.5 | 3.52 | 1.88 |

| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 | 69.5[2] | 232[3] | 4.15 | 1.83[2] |

| 2-Bromoaniline | 615-54-3 | C₆H₆BrN | 172.02 | 32 | 229 | 2.53 | 2.1 |

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | 18 | 251 | 3.58 | 2.03 |

| 4-Bromoaniline | 106-40-1 | C₆H₆BrN | 172.02 | 66-68[4] | 243[4] | 3.86 | 2.03 |

| 2-Iodoaniline | 615-43-0 | C₆H₆IN | 219.02 | 60-61 | 270 | 2.6 | 2.6 |

| 3-Iodoaniline | 626-01-7 | C₆H₆IN | 219.02 | 23 | 270 | 3.6 | 2.53 |

| 4-Iodoaniline | 540-37-4 | C₆H₆IN | 219.02 | 61-63[5] | 270 | 3.81[5] | 2.53 |

Table 2: Physicochemical Properties of Dihalogenated Anilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| 2,4-Difluoroaniline | 367-25-9 | C₆H₅F₂N | 129.11 | -7.5[6] | 170[6] | 1.7[6] |

| 2,6-Difluoroaniline | 5509-65-9 | C₆H₅F₂N | 129.11 | - | 144-148 | 1.4 |

| 3,4-Difluoroaniline | 3863-11-4 | C₆H₅F₂N | 129.11 | 22[7] | 77[7] | - |

| 2,3-Dichloroaniline | 608-27-5 | C₆H₅Cl₂N | 162.02 | 24[4] | 252[4] | 2.78[4] |

| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 162.02 | 59-62[8] | 245[8] | 2.78[8] |

| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.02 | 47-50 | 251 | 2.92[9] |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 | 69-71[10] | 271.8[10] | 2.69 |

| 2,4-Dibromoaniline | 615-57-6 | C₆H₅Br₂N | 250.92 | 79-81 | - | 2.6 |

| 2,5-Dibromoaniline | 3638-73-1 | C₆H₅Br₂N | 250.92 | 50-52 | - | - |

| 3,5-Dibromoaniline | 626-41-5 | C₆H₅Br₂N | 250.92 | 55-58 | - | - |

| 2,4-Diiodoaniline | 533-70-0 | C₆H₅I₂N | 344.92 | 94-95[11] | - | - |

| 2,6-Diiodoaniline | 608-30-0 | C₆H₅I₂N | 344.92 | - | - | 2.5 |

| 3,5-Dichloro-2,4-difluoroaniline | 83121-15-7 | C₆H₃Cl₂F₂N | 197.999 | 75[12] | 268.1[12] | - |

Table 3: Physicochemical Properties of Trihalogenated Anilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| 2,4,6-Trichloroaniline | 634-93-5 | C₆H₄Cl₃N | 196.46 | 78.5[13] | 262[13] | 3.69[14] |

| 3,4,5-Trichloroaniline | 634-91-3 | C₆H₄Cl₃N | 196.46 | 97-99[15] | - | - |

| 2,4,6-Tribromoaniline | 147-82-0 | C₆H₄Br₃N | 329.81 | 120-122[16] | 300[16] | 3.3 |

Synthesis of Halogenated Anilines

The synthesis of halogenated anilines can be broadly categorized into two approaches: direct halogenation of aniline or its derivatives, and the introduction of the amino group to a pre-halogenated aromatic ring.

Direct Halogenation of Anilines

The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This high reactivity can lead to polysubstitution, necessitating careful control of reaction conditions or the use of protecting groups to achieve selectivity.

Caption: General workflows for the synthesis of halogenated anilines.

Protocol 1: Para-Selective Monobromination of Aniline via Acetanilide (B955) Protection [17]

This three-step protocol is a classic method to achieve selective para-bromination.

-

Protection of Aniline (Synthesis of Acetanilide):

-

In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

-

To this solution, add acetic anhydride (B1165640) (1.1 eq.) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

-

Bromination of Acetanilide:

-

Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

-

In a separate container, prepare a solution of Bromine (1.0 eq.) in glacial acetic acid.

-

Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

-

Continue to stir the mixture for 1 hour.

-

Pour the reaction mixture into cold water and stir to ensure complete precipitation.

-

Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water.

-

-

Deprotection (Hydrolysis of p-Bromoacetanilide):

-

Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.

-

Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the p-bromoaniline.

-

Collect the product by vacuum filtration, wash with water, and dry.

-

Protocol 2: Synthesis of 2,4-Diiodoaniline using Potassium Dichloroiodate [18]

This protocol allows for the selective di-iodination of aniline.

-

Preparation of 1 M KICl₂ Solution:

-

In a fume hood, dissolve 16.6 g (0.1 mol) of potassium iodide and 21.4 g (0.1 mol) of potassium iodate (B108269) in 150 mL of distilled water with vigorous stirring.

-

Slowly add 50 mL of concentrated hydrochloric acid to the stirred solution.

-

Transfer the solution to a 200 mL volumetric flask and dilute to the mark with distilled water.

-

-

Iodination of Aniline:

-

In a 250 mL round-bottom flask, dissolve 1.86 g (0.02 mol) of aniline in 50 mL of 1 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 44 mL (0.044 mol, 2.2 equivalents) of the 1 M KICl₂ solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding 10% sodium thiosulfate (B1220275) solution until the yellow color disappears.

-

Neutralize the mixture with saturated sodium bicarbonate solution to a pH of approximately 8.

-

Extract the product with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol (B145695) to yield pure 2,4-diiodoaniline.

-

Synthesis from Halogenated Precursors

An alternative strategy involves the reduction of a nitro group on a pre-halogenated benzene (B151609) ring. This is particularly useful for isomers that are difficult to obtain through direct halogenation.

Protocol 3: Synthesis of 3,5-dichloro-2,4-difluoroaniline [12]

This protocol involves the hydrogenation of the corresponding nitrobenzene.

-

Reaction Setup:

-

In a high-pressure reaction vessel, combine 22.8g (0.1 mol) of 3,5-dichloro-2,4-difluoronitrobenzene, 80 mL of Dimethylformamide (DMF), and 8g of Raney Nickel catalyst.[12]

-

-

Hydrogenation:

-

Work-up and Isolation:

Reactivity of Halogenated Anilines

The halogen substituents on the aniline ring serve as versatile synthetic handles, most notably in transition metal-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy, leading to the general reactivity trend: I > Br > Cl >> F.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, allowing for the elaboration of the halogenated aniline scaffold.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Table 4: Qualitative Reactivity of Halogenated Anilines in Cross-Coupling Reactions

| Reaction | Iodoaniline | Bromoaniline | Chloroaniline | Fluoroaniline |

| Suzuki-Miyaura | Highly reactive, mild conditions | Reactive, moderate conditions | Less reactive, requires specialized ligands/conditions | Generally unreactive |

| Buchwald-Hartwig | Highly reactive, mild conditions | Reactive, moderate conditions | Less reactive, requires specialized ligands/conditions | Generally unreactive |

| Sonogashira | Highly reactive, often at room temperature | Reactive, requires heating | Challenging, requires specific catalysts | Generally unreactive |

Protocol 4: Suzuki-Miyaura Coupling of a Bromoaniline

This protocol is a general procedure for the coupling of an aryl boronic acid with a bromoaniline.

-

Reaction Setup:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a suitable solvent system (e.g., a mixture of toluene (B28343) and water).

-

-

Reaction:

-

Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol 5: Buchwald-Hartwig Amination of a Chloroaniline

This protocol describes the coupling of an amine with a chloroaniline, which typically requires more robust catalytic systems.

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, combine the chloroaniline (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

-

Reaction:

-

Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling, quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Applications in Drug Development

Halogenated anilines are prevalent motifs in a vast number of approved drugs and clinical candidates. The incorporation of halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties in several ways:

-

Lipophilicity and Permeability: Halogens, particularly chlorine and bromine, increase lipophilicity, which can enhance membrane permeability and oral absorption.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

-

Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.

-

Conformational Control: The steric bulk of halogens can influence the preferred conformation of a molecule, locking it into a bioactive conformation.

Caption: A logical workflow for the use of halogenated anilines in drug discovery.

Toxicity of Halogenated Anilines

The toxicity of halogenated anilines is a significant concern, both in occupational settings and in the environment. Their adverse effects can be attributed to the parent compound and its metabolites.

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling

Many halogenated aromatic compounds, including some halogenated anilines, are known to exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is as follows:

-

Ligand Binding: The halogenated aniline enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins (e.g., Hsp90).

-

Nuclear Translocation: Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2), which are involved in the metabolism of xenobiotics.

The induction of these metabolic enzymes can lead to the formation of reactive metabolites, oxidative stress, and downstream cellular damage.

References

- 1. 3,4-Dibromoaniline (CAS 615-55-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scribd.com [scribd.com]

- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]

- 9. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 2,4-Diiodoaniline CAS#: 533-70-0 [amp.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 14. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3,4,5-TRICHLOROANILINE CAS#: 634-91-3 [m.chemicalbook.com]

- 16. chembk.com [chembk.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2-Chloro-6-iodoaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl scaffolds, which are prevalent in a wide range of biologically active molecules.[2] 2-Chloro-6-iodoaniline is a versatile building block in this context, offering two distinct halogen atoms for selective functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for regioselective Suzuki coupling, making it an ideal substrate for the controlled synthesis of complex substituted anilines and their derivatives. These products are key intermediates in the development of novel therapeutics.[3]

This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, focusing on regioselective arylation at the C-6 position.

Regioselectivity in Suzuki Coupling

The success of sequential functionalization of dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed Suzuki-Miyaura coupling reactions, the reactivity follows the general trend: C-I > C-Br > C-Cl.[4] This principle is effectively applied to this compound, where the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the more robust carbon-chlorine bond. By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling of an arylboronic acid at the 6-position, leaving the chloro group intact for subsequent transformations.

Quantitative Data Summary

The following tables summarize representative data for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. These examples highlight the typical reaction conditions and yields achieved for the synthesis of 2-amino-3-chlorobiphenyl derivatives.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O (10:1) | 100 | 8 | 92 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88 |

Table 2: Suzuki Coupling of this compound with Substituted Arylboronic Acids

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 82 |

| 2 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 10 | 89 |

| 3 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | 78 |

Experimental Protocols

The following are detailed protocols for the regioselective Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.

-

Add the degassed dioxane/water (4:1) solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-amino-3-chloro-6-arylbiphenyl product.

Protocol 2: Optimized Procedure using a Buchwald Ligand

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.

-

Add toluene and stir for 10 minutes to form the active catalyst complex.

-

In a separate flask, combine this compound, the arylboronic acid, and potassium phosphate.

-

Transfer the catalyst solution to the flask containing the reactants via cannula.

-

Add degassed water to the reaction mixture.

-

Heat the reaction to 100 °C and stir vigorously for 8-12 hours.

-

Follow steps 6-10 from Protocol 1 for reaction monitoring, work-up, and purification.

Mandatory Visualizations

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The 2-amino-3-chlorobiphenyl scaffold synthesized through this methodology is a valuable precursor in drug discovery. The remaining chloro and amino functionalities provide handles for further chemical modifications, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Biaryl motifs are present in a wide array of approved drugs and clinical candidates, highlighting the importance of efficient synthetic routes to these structures. The ability to selectively introduce various aryl and heteroaryl groups at the 6-position of the aniline (B41778) ring, while preserving the chlorine atom for subsequent reactions, makes this compound a strategic starting material for the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for 2-Chloro-6-iodoaniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-6-iodoaniline as a versatile building block in the synthesis of pharmaceutically relevant compounds. This document details its chemical properties, key synthetic transformations, and provides exemplary protocols for its use in cross-coupling reactions. A specific application in the synthesis of a known kinase inhibitor is highlighted, along with the relevant biological pathway.

Introduction to this compound

This compound is a disubstituted aniline (B41778) derivative featuring three distinct functional groups, making it a valuable starting material in medicinal chemistry.[1] Its chemical structure allows for selective and sequential functionalization, providing a strategic advantage in the construction of complex molecular architectures.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClIN | [1] |

| Molecular Weight | 253.47 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 66-67 °C | [1] |

| CAS Number | 84483-28-3 | [1] |

The presence of an amino group, a chloro substituent, and a highly reactive iodo group on the aromatic ring allows for a diverse range of chemical transformations. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1]

Core Synthetic Applications

This compound is a key intermediate in the synthesis of various heterocyclic compounds and other scaffolds prevalent in pharmaceutical agents. The primary applications involve leveraging the high reactivity of the C-I bond for cross-coupling reactions, followed by further modifications of the amino group or the chloro substituent.

The three main types of palladium-catalyzed cross-coupling reactions where this compound serves as an excellent substrate are:

-

Sonogashira Coupling: For the formation of a carbon-carbon bond between the aniline and a terminal alkyne.

-

Suzuki-Miyaura Coupling: For the creation of a biaryl linkage with a boronic acid or ester.

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with an amine.

These reactions are fundamental in modern drug discovery and development for the construction of complex molecular frameworks from simple precursors.

Application Example: Synthesis of a c-MET Kinase Inhibitor Intermediate

A notable application of this compound is in the synthesis of intermediates for potent and selective kinase inhibitors. One such example is the synthesis of a precursor to PF-04217903, a selective c-MET inhibitor. The synthesis involves a sequential Sonogashira coupling followed by a cyclization and a subsequent Buchwald-Hartwig amination.

Below is a representative workflow for the synthesis of a key intermediate.

References

Application Notes: Selective Sonogashira Coupling of 2-Chloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

2-Chloro-6-iodoaniline is a valuable bifunctional building block in organic synthesis. The differential reactivity of its halogen substituents—iodine being significantly more reactive than chlorine in palladium-catalyzed cross-coupling reactions—allows for selective functionalization.[3] This chemoselectivity enables the targeted introduction of an alkynyl moiety at the C-I bond while leaving the C-Cl bond intact for subsequent transformations, providing a pathway to complex, selectively substituted aniline (B41778) derivatives. This application note provides a detailed protocol for the selective Sonogashira coupling of terminal alkynes with this compound.

Principle of Reaction